molecular formula C5H10ClN3 B2801318 4-Ethyl-1H-pyrazol-3-amine hydrochloride CAS No. 203061-99-8

4-Ethyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B2801318
CAS No.: 203061-99-8
M. Wt: 147.61
InChI Key: LDNYKCKLCTYDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-1H-pyrazol-3-amine hydrochloride is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.

Mechanism of Action

Target of Action

4-Ethyl-1H-pyrazol-3-amine hydrochloride, a pyrazole derivative, has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are devastating communicable diseases affecting millions of people worldwide .

Mode of Action

A molecular docking study conducted on lm-ptr1, a protein target in leishmania, justified the potent antileishmanial activity of a similar compound . The compound displayed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle or metabolic pathways of leishmania and plasmodium species

Pharmacokinetics

The compound’s lipophilicity, a key determinant of adme properties, is reported to be high High lipophilicity often suggests good absorption and distribution characteristics, potentially leading to effective bioavailability

Result of Action

The result of the action of this compound is the inhibition of the growth or survival of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively. The compound’s potent antileishmanial activity was demonstrated in vitro, with a superior antipromastigote activity compared to standard drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by the introduction of an amine group at the 3-position. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.

    Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazoles

Scientific Research Applications

4-Ethyl-1H-pyrazol-3-amine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-pyrazol-3-amine hydrochloride
  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride
  • 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Uniqueness

4-Ethyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-ethyl-1H-pyrazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-2-4-3-7-8-5(4)6;/h3H,2H2,1H3,(H3,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYKCKLCTYDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.